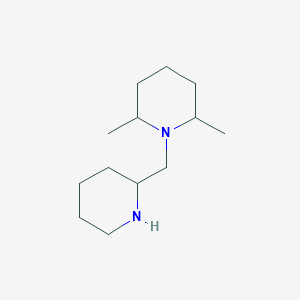

2,6-Dimethyl-1-(piperidin-2-ylmethyl)piperidine

Description

2,6-Dimethyl-1-(piperidin-2-ylmethyl)piperidine (CAS: 956266-23-2; molecular formula: C₁₂H₂₄N₂; molecular weight: 196.34) is a tertiary amine belonging to the piperidine class of heterocyclic compounds. Its structure features a piperidine core with methyl groups at the 2- and 6-positions and a piperidin-2-ylmethyl substituent at the 1-position. The tertiary amine group enhances its ability to interact with biological targets, such as enzymes involved in DNA repair (e.g., PARP inhibitors) .

Properties

IUPAC Name |

2,6-dimethyl-1-(piperidin-2-ylmethyl)piperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2/c1-11-6-5-7-12(2)15(11)10-13-8-3-4-9-14-13/h11-14H,3-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPCPEWNGTUGRKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(N1CC2CCCCN2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dimethyl-1-(piperidin-2-ylmethyl)piperidine can be synthesized through the reduction of 2,6-dimethylpyridine (2,6-lutidine). The reduction process typically involves the use of hydrogen gas in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale hydrogenation reactors where 2,6-dimethylpyridine is subjected to hydrogen gas in the presence of a catalyst. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-1-(piperidin-2-ylmethyl)piperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Further reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be substituted with various functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH).

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of fully saturated piperidine derivatives.

Substitution: Formation of substituted piperidine derivatives with various functional groups.

Scientific Research Applications

Scientific Research Applications

The compound has been investigated for multiple applications:

Medicinal Chemistry

- Drug Development: The compound is being explored as a potential candidate for the development of new therapeutic agents targeting various receptors and enzymes involved in disease processes.

- CNS Activity: Its structural features suggest potential activity in modulating neurotransmitter systems, making it a candidate for treating neurological disorders.

Research indicates that 2,6-Dimethyl-1-(piperidin-2-ylmethyl)piperidine exhibits several biological activities:

- Antimicrobial Properties: Studies have shown that derivatives of this compound can inhibit the growth of various pathogenic bacteria and fungi, potentially disrupting their metabolic pathways.

- Anti-inflammatory Effects: The compound has been noted for its ability to modulate inflammatory responses, possibly through the inhibition of pro-inflammatory cytokines.

- Anticancer Activity: Preliminary studies indicate that it may induce apoptosis in cancer cells by activating caspase pathways and altering the expression of apoptosis-related proteins.

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of gram-positive bacteria | |

| Anti-inflammatory | Reduces pro-inflammatory cytokine production | |

| Anticancer | Induces apoptosis in cancer cell lines |

Case Studies

Several studies have highlighted the potential of this compound:

-

Study on Anticancer Effects:

- A recent investigation assessed the antiproliferative effects of this compound on various cancer cell lines. Results indicated significant cytotoxicity against K562 (chronic myeloid leukemia) and HCT116 (colon cancer) cells.

- Methodologies included flow cytometry and Western blot analysis to confirm apoptosis induction.

-

Antimicrobial Efficacy:

- Another study evaluated the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound demonstrated effective inhibition of bacterial growth through disruption of cell wall synthesis.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-1-(piperidin-2-ylmethyl)piperidine involves its interaction with specific molecular targets. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Piperidine Derivatives

The pharmacological and physicochemical properties of 2,6-dimethyl-1-(piperidin-2-ylmethyl)piperidine are influenced by its substituents. Below is a detailed comparison with analogous compounds:

Substituent Effects on Molecular Properties

Steric and Electronic Effects :

- The target compound’s piperidin-2-ylmethyl group provides moderate steric bulk compared to the diphenyl or trimethoxyphenyl groups in other derivatives. This balance allows for better adaptability in hydrophobic binding pockets while maintaining solubility .

- Tertiary amines (e.g., the target compound) exhibit stronger PARP inhibition than secondary amines due to enhanced electron-donating effects and stable enzyme interactions .

Lipophilicity and Bioavailability :

- The diphenyl and isobutylphenyl derivatives (e.g., C₂₀H₃₃N) have higher molecular weights (>265 Da) and logP values (~5.2), favoring blood-brain barrier penetration but reducing aqueous solubility .

- The target compound’s lower molecular weight (196.34) and absence of aromatic rings may improve oral bioavailability .

Pharmacophore and Binding Mode Comparisons

Target Compound vs. 3,5-Dimethyl-2,6-diphenylpiperidine :

- The diphenyl groups in the latter enable π-π stacking with aromatic residues in enzyme active sites, enhancing binding affinity for targets like CYP17 or DNA repair enzymes . However, excessive hydrophobicity may limit solubility.

- The target compound’s piperidinylmethyl group adopts a conformation that fits into hydrophobic cavities near helices α4/α5 in docking studies, maintaining salt-bridge interactions with Glu172 .

- Comparison with 1-(2-Chloroacetyl) Derivatives: The chloroacetyl group introduces electronegative character, enabling hydrogen bonding with catalytic residues (e.g., in kinases).

Biological Activity

2,6-Dimethyl-1-(piperidin-2-ylmethyl)piperidine is a piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C13H22N2

- Molecular Weight : 206.33 g/mol

- CAS Number : 1005116-45-9

Biological Activity Overview

The biological activities of this compound can be categorized into three main areas:

Antimicrobial Activity

Research indicates that piperidine derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various pathogens, including gram-positive and gram-negative bacteria.

Table 1: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 4 µg/mL | |

| Escherichia coli | 8 µg/mL | |

| Pseudomonas aeruginosa | 16 µg/mL |

The mechanism of action often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Activity

The compound has been investigated for its ability to modulate inflammatory responses. It is believed to inhibit specific enzymes involved in the inflammatory process.

Case Study: Inhibition of Pro-inflammatory Cytokines

A study demonstrated that derivatives of this compound significantly reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. The results indicate a potential use in treating inflammatory diseases.

Anticancer Activity

The anticancer potential of this compound has been explored extensively. It exhibits selective cytotoxicity against several cancer cell lines.

Table 2: Anticancer Activity Data

| Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| K562 (CML) | 10 | Induces apoptosis via Bax/Bcl-2 ratio | |

| HCT116 (Colon) | 15 | Activates caspase pathways | |

| MCF7 (Breast) | 12 | Cell cycle arrest |

The compound induces apoptosis in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins, leading to programmed cell death.

The exact mechanism of action varies based on the biological activity being studied:

- Antimicrobial : Inhibition of cell wall synthesis or metabolic interference.

- Anti-inflammatory : Modulation of cytokine production and inhibition of inflammatory pathways.

- Anticancer : Induction of apoptosis through caspase activation and modulation of apoptotic protein levels.

Q & A

Q. What interdisciplinary approaches integrate this compound into materials science or supramolecular chemistry?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.